molecular formula C9H17NO B1528629 1-Methyl-8-oxa-2-azaspiro[4.5]decane CAS No. 1250678-54-6

1-Methyl-8-oxa-2-azaspiro[4.5]decane

Cat. No.: B1528629
CAS No.: 1250678-54-6
M. Wt: 155.24 g/mol
InChI Key: USDJJQNXOZKMCF-UHFFFAOYSA-N
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Description

1-Methyl-8-oxa-2-azaspiro[4.5]decane is a spiro compound . Spiro derivatives are bicyclic organic compounds formed by two rings linked by one carbon atom . They simultaneously possess 3D structural properties and inherent rigidity . This compound is promising for the production of important biologically active compounds .


Synthesis Analysis

A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane has been developed . This synthesis method is considered efficient and simple .


Chemical Reactions Analysis

The general approach for the formation of the pyrrolidine ring in 3,3-disubstituted derivatives is the reduction of 4-halogenobutanonitrile derivatives with lithium aluminum hydride or hydrogen in the presence of Raney nickel and aqueous ammonia in methanol . This leads to the closure of the pyrrolidine ring into heterocycles .

Scientific Research Applications

Photocatalytic Materials and Environmental Impact

One area of research that might be relevant is the study of photocatalytic materials for water splitting. Compounds with complex cyclic structures, similar to 1-Methyl-8-oxa-2-azaspiro[4.5]decane, could potentially be investigated for their photocatalytic properties. Kudo and Miseki (2009) reviewed heterogeneous photocatalyst materials for water splitting, highlighting the importance of material design in environmental applications (Kudo & Miseki, 2009).

Hydrogen Storage and Organic Carriers

Another potential application could be in the field of organic liquid phase hydrogen carriers for energy storage. Bourane et al. (2016) provided an overview of organic compounds as hydrogen carriers, assessing the feasibility and challenges of using such compounds for hydrogen storage and delivery purposes (Bourane et al., 2016). Although this compound was not specifically mentioned, the structural complexity and potential reactivity of similar compounds could warrant further investigation in this context.

Emerging Water Contaminants

The study of emerging water contaminants is crucial for environmental protection and public health. Compounds like this compound, due to their chemical stability and potential bioactivity, might be of interest in the context of environmental fate and remediation strategies. Godri Pollitt et al. (2019) reviewed the state of science on 1,4-dioxane as an emerging water contaminant, highlighting the need for more research on detection, environmental fate, and treatment technologies for such contaminants (Godri Pollitt et al., 2019).

Biochemical Analysis

Biochemical Properties

1-Methyl-8-oxa-2-azaspiro[4.5]decane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions often involves binding to active sites or allosteric sites, thereby modulating enzyme activity.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in its biochemical analysis. In laboratory settings, it has been observed that the compound remains stable under certain conditions but may degrade over time, affecting its long-term efficacy . Long-term studies have shown that it can have sustained effects on cellular function, although these effects may diminish as the compound degrades.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to changes in metabolic flux and metabolite levels . These interactions are crucial for understanding how the compound is processed within the body and its overall impact on metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, influencing its biological activity and efficacy.

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its effects . Targeting signals and post-translational modifications play a role in directing the compound to these compartments, ensuring its proper function and activity.

Properties

IUPAC Name

1-methyl-8-oxa-2-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-8-9(2-5-10-8)3-6-11-7-4-9/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USDJJQNXOZKMCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2(CCN1)CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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